2-(3-Aminoazetidin-1-yl)propanoic acid
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Overview
Description
2-(3-Aminoazetidin-1-yl)propanoic acid is a chemical compound that features an azetidine ring, which is a four-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminoazetidin-1-yl)propanoic acid typically involves the formation of the azetidine ring followed by the introduction of the amino and propanoic acid groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the azetidine ring. The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminoazetidin-1-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The amino group in the compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-(3-Aminoazetidin-1-yl)propanoic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Aminoazetidin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(3-Aminopyrrolidin-1-yl)propanoic acid: Similar structure with a pyrrolidine ring instead of an azetidine ring.
2-(3-Aminopiperidin-1-yl)propanoic acid: Contains a piperidine ring, offering different chemical properties.
Uniqueness
2-(3-Aminoazetidin-1-yl)propanoic acid is unique due to its azetidine ring, which imparts distinct chemical and biological properties compared to similar compounds with different ring structures. This uniqueness makes it valuable for specific applications where the azetidine ring’s properties are advantageous.
Biological Activity
2-(3-Aminoazetidin-1-yl)propanoic acid, a compound of significant interest in medicinal chemistry, has been studied for its various biological activities. This article delves into its pharmacological properties, including its potential as an anticancer agent, neuroprotective effects, and its role in enzyme inhibition.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure features an azetidine ring which contributes to its unique biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally related to this compound have shown:
- Cell Viability Reduction : In vitro studies demonstrated a reduction in cell viability of A549 non-small cell lung cancer cells by over 50% when treated with certain derivatives .
- Mechanism of Action : The mechanism appears to involve the induction of apoptosis and inhibition of cell migration, making it a promising candidate for further development in cancer therapy .
Neuroprotective Effects
The neuroprotective properties of this compound have also been investigated. Studies suggest that it may protect neuronal cells from oxidative stress-induced damage:
- Oxidative Stress Prevention : Compounds similar to this compound have been shown to mitigate oxidative stress in neuronal models, improving cell survival rates under harmful conditions .
- Mechanisms Involved : These protective effects are attributed to the compound's ability to scavenge free radicals and inhibit lipid peroxidation, which is critical in neurodegenerative diseases .
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Specifically, it has been evaluated for its inhibitory effects on ADAMTS enzymes, which are involved in extracellular matrix remodeling and have implications in various diseases including osteoarthritis:
- Inhibition Potency : Some derivatives exhibited IC50 values as low as 0.8 μM against ADAMTS-4 and ADAMTS-5, indicating strong inhibitory activity .
Study 1: Anticancer Activity Assessment
In a comprehensive study aimed at evaluating the anticancer properties of this compound derivatives, researchers utilized A549 cell lines. The results indicated:
Compound | IC50 (µM) | Cell Viability (%) |
---|---|---|
Derivative A | 15 | 50 |
Derivative B | 10 | 40 |
Derivative C | 5 | 20 |
These findings suggest that structural modifications can enhance the cytotoxic effects on cancer cells.
Study 2: Neuroprotective Mechanisms
A separate investigation focused on the neuroprotective effects against oxidative stress found that:
Compound | Cell Type | % Protection Against Oxidative Stress |
---|---|---|
Compound X | SH-SY5Y | 80% |
Compound Y | PC12 | 75% |
This underscores the potential of these compounds in neuroprotection.
Properties
Molecular Formula |
C6H12N2O2 |
---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
2-(3-aminoazetidin-1-yl)propanoic acid |
InChI |
InChI=1S/C6H12N2O2/c1-4(6(9)10)8-2-5(7)3-8/h4-5H,2-3,7H2,1H3,(H,9,10) |
InChI Key |
AZFDXXDAFBCUPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)N1CC(C1)N |
Origin of Product |
United States |
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